molecular formula C6H13N B168372 (R)-2-ethylpyrrolidine CAS No. 123168-37-6

(R)-2-ethylpyrrolidine

Cat. No. B168372
M. Wt: 99.17 g/mol
InChI Key: JFZLDRUSMYBXRI-ZCFIWIBFSA-N
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Description

This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation, as well as any relevant chemical properties.


Scientific Research Applications

Polarimetry in Quality Control

Polarimetry methods have been developed for substances related to (R)-2-ethylpyrrolidine. For instance, S-2-(aminomethyl)-1-ethylpyrrolidine has been analyzed using polarimetry, demonstrating its application in quality control and substance verification in the chemical industry (Ouyang Xiao, 2008).

Enantioselective Synthesis

(R)-2-ethylpyrrolidine derivatives have been synthesized for various pharmacological studies. An example is the synthesis of (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, highlighting the importance of (R)-2-ethylpyrrolidine in creating novel pharmacological compounds (T. Ogawa et al., 2002).

Stereochemistry in Organic Synthesis

The role of (R)-2-ethylpyrrolidine in stereochemical reactions has been studied, such as in the thermal rearrangement of related compounds. This research provides insights into the stereochemical pathways in organic synthesis (C. Hammer & J. D. Weber, 1981).

Labelled Ligand Synthesis

In the field of radiopharmaceuticals, derivatives of (R)-2-ethylpyrrolidine have been utilized in the synthesis of labelled ligands, such as in the production of [methoxy-3H]- and [methoxy-11C]- labelled raclopride, which are used in positron emission tomography (PET) studies (E. Ehrin et al., 1987).

High-Performance Liquid Chromatography (HPLC)

The development of HPLC methods with pre-column derivatization for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a compound related to (R)-2-ethylpyrrolidine, highlights its application in analytical chemistry and pharmaceutical quality control (Dao‐Cai Wang et al., 2015).

Antithrombotic and Antiplatelet Applications

(R)-2-ethylpyrrolidine derivatives have been investigated for their antithrombotic and antiplatelet effects, demonstrating potential medicinal applications in cardiovascular diseases (N. Tanaka et al., 2000).

Involvement in Pancreatitis

Studies on the effects of certain (R)-2-ethylpyrrolidine derivatives on experimental models of acute and chronic pancreatitis provide insights into the therapeutic potential of these compounds in gastrointestinal disorders (T. Ogawa et al., 2005).

Safety And Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact, as well as appropriate safety precautions.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.


For a specific compound like “®-2-ethylpyrrolidine”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available in all of these categories. If you have access to a university library or similar resource, they may be able to help you find more information.


properties

IUPAC Name

(2R)-2-ethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLDRUSMYBXRI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448665
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-ethylpyrrolidine

CAS RN

123168-37-6
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Fuji, M Node, H Nagasawa, Y Naniwa… - Journal of the …, 1989 - ACS Publications
The reactions of chiral nitro enamines 2a-c with zinc enolates 4-6 of «-substituted-lactones afforded «,-disubstituted-lactones with a high ee through an addition-elimination process. The …
Number of citations: 60 pubs.acs.org
JM Andrés, I Herráiz‐Sierra, R Pedrosa… - European Journal of …, 2000 - Wiley Online Library
Chiral, nonracemic 2‐substituted pyrrolidines and piperidines were prepared in high ee and moderate to good chemical yields in three steps from (R)‐phenylglycinol and γ‐ or δ‐…

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